4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C14H9BrF3NO and a molecular weight of 344.13 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:
4-bromo-3-(trifluoromethyl)aniline+benzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation and reduction reactions can produce various oxides and amines, respectively .
Scientific Research Applications
4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of bromine atoms, contributes to its ability to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide.
2,5-dibromo-(trifluoromethyl)benzene: Another brominated trifluoromethyl compound with different substitution patterns.
2-bromo-5-iodo-(trifluoromethyl)benzene: A similar compound with iodine substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56661-24-6 |
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Molecular Formula |
C14H8Br2F3NO |
Molecular Weight |
423.02 g/mol |
IUPAC Name |
4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Br2F3NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
WBNIDCAFRBXNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)Br |
Origin of Product |
United States |
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